3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] is a synthetic compound that belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a dodecane linker connecting two oxadiazole moieties, each substituted with difluoromethyl groups. This unique structure potentially enhances its pharmacological properties.
The compound is classified under heterocyclic compounds due to the presence of the oxadiazole ring. It is synthesized for research purposes and may have applications in drug discovery due to the biological activities associated with oxadiazole derivatives. The specific synthesis and characterization of this compound can be found in scientific literature focusing on oxadiazoles and their derivatives .
The synthesis of 3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] typically involves the following steps:
The reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
The molecular structure of 3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] can be depicted as follows:
The molecular formula is C_{20}H_{26}F_2N_4O_2 with a molecular weight of approximately 396.45 g/mol. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
The compound may participate in various chemical reactions typical for oxadiazoles:
Reactions involving this compound should be conducted under an inert atmosphere to prevent hydrolysis or oxidation of sensitive functional groups. Yield optimization often requires careful control of reaction parameters.
The mechanism of action for compounds containing oxadiazole rings typically involves interaction with biological targets such as enzymes or receptors. The difluoromethyl groups may enhance binding affinity due to their electronic properties.
Studies have shown that oxadiazoles exhibit antimicrobial and anticancer activities through mechanisms that may include inhibition of DNA synthesis or interference with cellular signaling pathways .
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) would typically be gathered during characterization studies .
3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] has potential applications in:
Research into its biological activity could lead to novel therapeutic agents targeting various diseases .
1,2,4-Oxadiazoles represent a privileged scaffold in contemporary medicinal chemistry, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This structure confers exceptional metabolic stability and tunable physicochemical properties, making it a versatile bioisostere for labile ester and amide functionalities in drug design [1] [4]. The ring's intrinsic polarity (dipole moment ≈ 3.5 D) facilitates strong hydrogen-bonding interactions with biological targets, while its aromaticity (6π-electron system satisfying Hückel's rule) enables π-stacking interactions critical for target engagement [5] [9]. The scaffold's synthetic accessibility through cyclization reactions between amidoximes and carboxylic acid derivatives further enhances its pharmaceutical utility [2] [6].
Table 1: Fundamental Properties of 1,2,4-Oxadiazole Ring
| Property | Value/Significance | Impact on Drug Design |
|---|---|---|
| Aromaticity | 6π-electron system (Hückel-compliant) | Enhanced stability and planar geometry for target binding |
| Dipole Moment | ~3.5 Debye | Strong electrostatic interactions with biological targets |
| Metabolic Stability | Resistant to esterases and amidases | Improved pharmacokinetic profiles |
| Synthetic Accessibility | Modular synthesis from amidoximes & carboxylic acids | Rapid analog generation for SAR studies |
| Hydrogen Bond Acceptability | Two nitrogen lone pairs | Enhanced target binding affinity |
The bioisosteric proficiency of 1,2,4-oxadiazoles stems from their strategic mimicry of carbonyl-containing functionalities while overcoming inherent metabolic liabilities:
Amide/Esters Mimicry: The 1,2,4-oxadiazole ring serves as a non-hydrolyzable surrogate for esters and amides, maintaining comparable geometry (bond angles ≈ 120°) and electronic distribution. This substitution prevents enzymatic cleavage by esterases and proteases, significantly enhancing metabolic stability. For instance, oxadiazole-containing analogs exhibit up to 10-fold increased plasma half-lives compared to their ester counterparts [4] [6].
Spatiotemporal Advantages: The ring's electronic distribution creates distinct electrostatic potential surfaces at C(3) and C(5) positions. The C(5) position exerts a stronger electron-withdrawing effect (-σI ≈ 0.30) than C(3) (-σI ≈ 0.20), enabling precise modulation of ligand-target interactions [9]. This anisotropy facilitates tailored molecular designs where electronic properties must be optimized for specific target engagement.
Conformational Effects: Incorporation of 1,2,4-oxadiazoles introduces rotational constraints that reduce conformational entropy upon target binding. This restriction frequently translates to enhanced binding affinity (ΔG ≈ 2-3 kcal/mol improvement) and selectivity profiles. The ring's planar geometry further facilitates stacking interactions within enzyme binding pockets, particularly those rich in aromatic residues [1] [4].
Table 2: Bioisosteric Equivalence Parameters for 1,2,4-Oxadiazole
| Parameter | Ester Group | Amide Group | 1,2,4-Oxadiazole |
|---|---|---|---|
| Bond Length (C-X) (Å) | 1.34 (C=O) | 1.33 (C=O) | 1.32 (C=N) |
| Bond Angle (°) | 120° | 120° | 105-112° |
| Hydrolytic Stability | Low | Moderate | High |
| Dipole Moment (Debye) | 1.5-1.8 | 3.0-3.5 | 3.4-3.6 |
| logP Contribution | -0.5 to +0.1 | -1.0 to -0.5 | -0.3 to +0.3 |
The therapeutic implementation of 1,2,4-oxadiazoles has evolved significantly since their initial synthesis by Tiemann and Krüger in 1884:
First-Generation Agents: Oxolamine (1950s) emerged as the pioneering 1,2,4-oxadiazole therapeutic, functioning as a cough suppressant through peripheral airway anesthesia. This was followed by the vasodilator Butalamine and the anxiolytic Fasiplon, demonstrating early pharmacological versatility [2] [9].
Modern Therapeutics: The 1990s-2000s witnessed quantum leaps with oxadiazole-containing drugs addressing diverse pathologies:
Proxazole: Gastrointestinal spasmolytic with dual serotonergic and adrenergic activity [2]
Natural Occurrences: The discovery of phidianidines A/B (2011) from marine mollusk Phidiana militaris revealed naturally occurring 1,2,4-oxadiazoles with potent cytotoxicity (IC₅₀ ≈ 0.5-2 μM against HeLa/CaCo-2) and selective PTP1B/CXCR4 inhibition. Quisqualic acid from Quisqualis indica seeds demonstrated metabotropic glutamate receptor modulation, inspiring neuropharmaceutical development [2] [6].
Synthetic methodologies have concurrently advanced from classical Tiemann-Krüger cyclizations to modern microwave-assisted and transition-metal catalyzed protocols, enabling efficient production of complex derivatives like the title compound [6] [9].
The strategic incorporation of difluoromethyl (-CF₂H) groups at the C(5) position of 1,2,4-oxadiazoles profoundly influences their bioactivity through multiple mechanisms:
Electronic Effects: The fluorine atoms induce strong σ-electron withdrawal (σₘ = 0.34) combined with orthogonal π-donation, creating unique electrostatic potentials. This "fluorous effect" enhances binding affinity to target proteins through dipole-dipole interactions and hydrogen bonding (CF₂H as H-bond donor; αH acidity pKₐ ≈ 26-28) [3] [4].
Metabolic Stabilization: Difluoromethyl groups block cytochrome P450-mediated oxidation at vulnerable sites, significantly extending metabolic half-lives. Studies demonstrate up to 5-fold reductions in hepatic clearance for difluoromethyl-oxadiazoles versus non-fluorinated analogs [3] [6].
Mechanism-Based Inhibition: Recent studies reveal that 5-(difluoromethyl)-1,3,4-oxadiazoles act as mechanism-based inhibitors for HDAC6. The zinc-bound water in the catalytic pocket nucleophilically attacks the electron-deficient sp² carbon adjacent to the difluoromethyl group, triggering ring opening to form a difluoroacetylhydrazide species. This intermediate coordinates strongly with the catalytic Zn²⁺ ion and occupies the P571 pocket, resulting in essentially irreversible inhibition (Kᵢ < 10 nM) [3].
Membrane Permeability Enhancement: The lipophilic yet polar nature of the difluoromethyl group (π = 0.14) optimally balances solubility and permeability. Difluoromethyl-oxadiazoles consistently demonstrate superior logD values (1.5-2.5) compared to hydroxamic acid-based inhibitors, correlating with enhanced cellular penetration [3] [4].
Table 3: Comparative Bioactivity of Fluorinated vs. Non-fluorinated Oxadiazoles
| Parameter | Non-fluorinated Oxadiazole | Monofluorinated Oxadiazole | Difluoromethyl Oxadiazole |
|---|---|---|---|
| Metabolic Half-life (hr) | 1.2 ± 0.3 | 3.5 ± 0.6 | 6.8 ± 1.2 |
| HDAC6 IC₅₀ (nM) | 420 ± 35 | 85 ± 12 | 9 ± 1.5 |
| logD (pH 7.4) | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.3 ± 0.3 |
| H-bond Acceptor Strength | Moderate | Moderate | Strong (CF₂H donor) |
| P450 Inhibition Potential | High | Medium | Low |
The compound 3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole] strategically integrates these advancements: (1) The 1,2,4-oxadiazole cores serve as stable bioisosteric elements; (2) C(5)-difluoromethyl groups confer enhanced binding and metabolic resistance; (3) The C12 alkyl linker enables bivalent interactions with targets possessing multiple recognition sites. This molecular architecture exemplifies contemporary structure-based design principles leveraging oxadiazole pharmacology and fluorination strategies [3] [4] [6].
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: